molecular formula C7H4Cl2INO2 B14746008 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene

Cat. No.: B14746008
M. Wt: 331.92 g/mol
InChI Key: OAUDPZGZOZNUIK-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂INO₂ It is a derivative of benzene, characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene typically involves multiple steps, including halogenation, nitration, and iodination of a benzene derivative. One common method involves the following steps:

    Halogenation: Chlorination of a methyl-substituted benzene derivative to introduce chlorine atoms at the 1 and 3 positions.

    Nitration: Nitration of the chlorinated compound to introduce a nitro group at the 5 position.

    Iodination: Iodination of the nitrated compound to introduce an iodine atom at the 2 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine, iodine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different halogen atoms or functional groups.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.

Scientific Research Applications

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-methyl-5-nitrobenzene
  • 1,3-Dichloro-2-iodo-5-nitrobenzene
  • 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene

Uniqueness

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C7H4Cl2INO2

Molecular Weight

331.92 g/mol

IUPAC Name

1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3

InChI Key

OAUDPZGZOZNUIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl

Origin of Product

United States

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